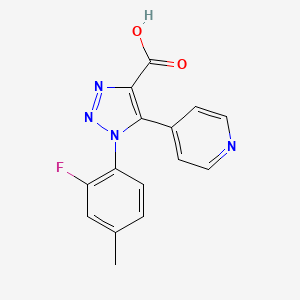

1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

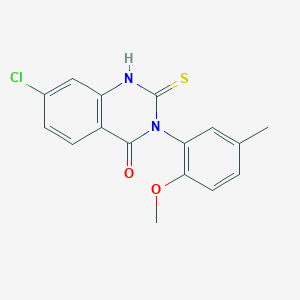

The compound "1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This particular derivative features a fluorinated methylphenyl group and a pyridyl group as substituents on the triazole ring, as well as a carboxylic acid functional group.

Synthesis Analysis

The synthesis of triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, which is a regiospecific reaction that can yield good yields of the desired product. For instance, the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles has been achieved through this method, as described in the synthesis of similar compounds . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be significantly influenced by the nature of their substituents. For example, the introduction of a strong hydrogen-bonding group, such as a carboxylic acid, can result in markedly different supramolecular structures . The presence of fluorine atoms can also affect the molecular structure due to their electronegativity and size, potentially influencing the compound's reactivity and intermolecular interactions.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, often facilitated by their functional groups. The carboxylic acid group, in particular, can engage in reactions typical of carboxylic acids, such as esterification or amidation . The triazole ring itself can be a site for nucleophilic substitution reactions, depending on the substituents present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. For example, the introduction of fluorine atoms can affect the compound's lipophilicity and electronic properties . The presence of a carboxylic acid group can confer acidity to the compound, with potential implications for solubility and reactivity. The crystal structures of these compounds often feature C-H···X contacts and can form supramolecular constructs that influence their crystallization behavior . Additionally, the photophysical properties of triazole derivatives can be sensitive to structural changes and the microenvironment, as evidenced by their fluorescence characteristics .

Applications De Recherche Scientifique

Selective Sensitization of Eu(III) and Tb(III) Emission

Triarylboron-functionalized dipicolinic acids, including triazole derivatives, have been shown to effectively sensitize the emissions of Europium (Eu) and Terbium (Tb) ions, demonstrating high quantum efficiency. This application is significant in the field of luminescence and could be applied in lighting and display technologies (Park et al., 2014).

Antimicrobial Activities

1,2,3-Triazole derivatives, including those with pyridinyl groups, have been synthesized and evaluated for antimicrobial activities. Studies show that these compounds exhibit good or moderate activity against a range of microbial organisms, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).

Synthesis and Structural Studies

The synthesis and structural assessment of triazole derivatives have been a focus of several studies. For instance, the synthesis and molecular structure of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complex with HgCl2 have been detailed, contributing to the understanding of the chemical and physical properties of such compounds (Castiñeiras et al., 2018).

Synthesis of Fluoroalkylated Triazoles

The development of 5-fluoroalkylated 1H-1,2,3-triazoles demonstrates the versatility of triazoles in organic synthesis. These compounds have potential applications in the synthesis of novel organic compounds with unique properties (Peng & Zhu, 2003).

Dual PPARalpha/delta Agonist Effects

Triazole derivatives have been shown to exhibit agonist activities for both PPARalpha and PPARdelta, which are important targets in metabolic diseases. Such findings indicate potential therapeutic applications in conditions like diabetes and dyslipidemia (Ciocoiu et al., 2010).

Propriétés

IUPAC Name |

1-(2-fluoro-4-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c1-9-2-3-12(11(16)8-9)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNBAOFQBFMIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B3005615.png)

![N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B3005620.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B3005624.png)

![N-(4-nitrophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3005626.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-6-bromo-2-methyl-2H-indazole-3-carboxamide](/img/structure/B3005628.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-propylacetamide](/img/structure/B3005631.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)

![N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3005637.png)